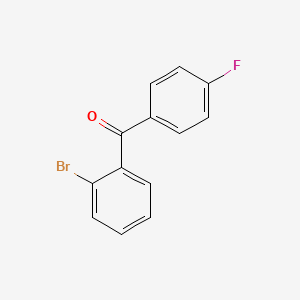

2-Bromo-4'-Fluorobenzophenone

描述

Significance of Halogenated Aromatic Ketones in Modern Chemical Research

Halogenated aromatic ketones are a class of organic compounds that have garnered significant attention in modern chemical research due to their versatile reactivity and utility as synthetic intermediates. mdpi.com These molecules feature a ketone functional group attached to an aromatic ring that bears one or more halogen substituents. The presence of both the carbonyl group and the halogen atom(s) on the aromatic framework imparts unique chemical properties, making them powerful building blocks in the synthesis of more complex molecules. wikipedia.org

The primary significance of halogenated aromatic ketones lies in their bifunctional nature. The ketone's alpha-carbon can be readily functionalized, while the halogenated aromatic ring can participate in a wide array of cross-coupling reactions. Alpha-haloketones, in particular, are potent alkylating agents and are widely used as precursors for the synthesis of various heterocyclic compounds, such as thiazoles and pyrroles. wikipedia.org The halogen atom on the aromatic ring serves as a handle for forming new carbon-carbon and carbon-heteroatom bonds through reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. This dual reactivity allows chemists to construct elaborate molecular architectures from relatively simple starting materials.

Furthermore, the electronic effects of the halogen substituents can modulate the reactivity of the ketone and the aromatic ring. Halogens are electron-withdrawing groups, which can influence the electrophilicity of the carbonyl carbon and the acidity of the alpha-protons. wikipedia.org This modulation is crucial for controlling the regioselectivity and stereoselectivity of subsequent transformations. Consequently, halogenated aromatic ketones are key intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials. mdpi.comlookchem.com

Historical Perspective on Benzophenone (B1666685) Derivatives in Synthetic Endeavors

Benzophenone, the parent compound of the diarylketone family, was first synthesized in the 19th century. scispace.com Its derivatives have since become ubiquitous scaffolds in organic chemistry. researchgate.net Historically, benzophenones were recognized for their photochemical properties. Upon exposure to UV light, benzophenone can be excited to a triplet state, making it an excellent photosensitizer for various chemical reactions, a property first explored in the mid-20th century. mdpi.comwikipedia.org This reactivity has been harnessed in photochemistry for hydrogen atom abstraction and in industrial applications such as UV curing for inks and coatings. wikipedia.org

In the realm of medicinal chemistry, the benzophenone core is a privileged structure found in numerous naturally occurring and synthetic compounds with a wide range of biological activities. researchgate.net Marketed drugs containing the benzophenone motif demonstrate its importance in pharmaceutical development. The structural rigidity and the ability to position substituents in defined spatial orientations make benzophenone derivatives attractive for designing molecules that can interact with biological targets like enzymes and receptors. acs.org Over the years, synthetic chemists have developed a vast library of benzophenone derivatives, exploring how different substitution patterns on the phenyl rings affect their physical, chemical, and biological properties. researchgate.netpreprints.org

Structural and Chemical Context of 2-Bromo-4'-Fluorobenzophenone within the Class of Halogenated Ketones

This compound is a specific member of the halogenated benzophenone class, characterized by a bromine atom at the ortho (2) position of one phenyl ring and a fluorine atom at the para (4') position of the other. The central carbonyl group connects these two substituted aromatic rings.

The structure of this compound places it within the category of unsymmetrical diaryl ketones. The positions of the halogen substituents are critical to its chemical identity and reactivity. The bromine atom at the ortho position creates significant steric hindrance around one side of the carbonyl group, which can influence how it interacts with nucleophiles or reagents. The fluorine atom at the 4'-position, while less sterically demanding, exerts a strong electron-withdrawing effect through induction, influencing the electronic properties of the entire molecule.

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

| IUPAC Name | (2-bromophenyl)(4-fluorophenyl)methanone |

| CAS Number | 573-46-6 |

| Molecular Formula | C₁₃H₈BrFO |

| Molecular Weight | 279.11 g/mol |

| Appearance | Solid |

Table 1: Chemical and Physical Properties of this compound. Data sourced from PubChem. nih.govchemicalbook.com

Within the broader class of halogenated ketones, this compound is a versatile synthetic intermediate. The carbon-bromine bond is a key site for functionalization, readily participating in metal-catalyzed cross-coupling reactions to form new bonds. The fluorine atom is generally more stable and less reactive in such coupling reactions, allowing for selective transformations at the brominated ring. The ketone moiety itself can undergo typical carbonyl reactions, such as reduction to an alcohol or conversion to an imine. The combination of these features makes this compound a valuable building block for synthesizing complex, multi-substituted diaryl structures.

Structure

3D Structure

属性

IUPAC Name |

(2-bromophenyl)-(4-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrFO/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(15)8-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIDPRFGMOLQJTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00501906 | |

| Record name | (2-Bromophenyl)(4-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00501906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

573-46-6 | |

| Record name | (2-Bromophenyl)(4-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00501906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 4 Fluorobenzophenone

Direct Carbon-Carbon Bond Formation Strategies

The most direct methods for synthesizing 2-Bromo-4'-Fluorobenzophenone involve the creation of the central carbonyl bridge between the two aromatic rings.

Friedel-Crafts Acylation Approaches for this compound Synthesis

The Friedel-Crafts acylation is a fundamental and widely used method for preparing aromatic ketones. In the context of this compound, this reaction involves the electrophilic acylation of fluorobenzene (B45895) with 2-bromobenzoyl chloride. The reaction is typically facilitated by a Lewis acid catalyst, with aluminum chloride (AlCl₃) being a conventional choice.

The general mechanism proceeds through the formation of a highly electrophilic acylium ion from the reaction of 2-bromobenzoyl chloride with the Lewis acid. This ion then attacks the electron-rich fluorobenzene ring. Due to the electron-withdrawing nature of both the bromo- and fluoro-substituents, fluorobenzene is considered a deactivated substrate, which can make the reaction challenging and require specific conditions for optimization. numberanalytics.comwinona.edu The reaction must be conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride and the catalyst.

Key parameters influencing the success of this acylation include the choice of catalyst, solvent, and reaction temperature. While AlCl₃ is common, other Lewis acids and modern catalysts are being explored to overcome the challenges associated with deactivated substrates. google.com

Table 1: Reaction Parameters for Friedel-Crafts Acylation of Halogenated Benzenes

| Parameter | Typical Condition | Rationale / Considerations | Reference |

|---|---|---|---|

| Acylating Agent | 2-Bromobenzoyl chloride | Provides the 2-bromobenzoyl moiety. Can be synthesized from 2-bromobenzoic acid and a chlorinating agent like phosphorus trichloride (B1173362) or thionyl chloride. | prepchem.com |

| Aromatic Substrate | Fluorobenzene | Serves as the nucleophile. It is a deactivated ring, which can slow the reaction rate. | numberanalytics.com |

| Catalyst | Aluminum chloride (AlCl₃) | A strong Lewis acid that activates the acyl chloride. Stoichiometric amounts are often required. | google.com |

| Solvent | Dichloromethane (CH₂Cl₂), 1,2-dichloroethane, or sometimes neat (solvent-free) | Inert solvent to dissolve reactants. Solvent-free conditions are explored for green chemistry advantages. | winona.eduprepchem.comsioc-journal.cn |

| Temperature | 0°C to 50°C | Higher temperatures can increase the rate but may also promote side reactions. Control is crucial for selectivity. | numberanalytics.com |

Exploration of Alternative C-C Coupling Methodologies

Beyond Friedel-Crafts reactions, alternative carbon-carbon bond-forming strategies offer different pathways to the benzophenone (B1666685) core.

Grignard Reactions: A prominent alternative involves the use of Grignard reagents. This approach can be designed in two primary ways:

Reaction of a 4-fluorophenylmagnesium halide with a 2-bromobenzaldehyde, followed by oxidation of the resulting secondary alcohol to the ketone.

Reaction of a 2-bromophenylmagnesium halide with a 4-fluorobenzaldehyde, also followed by an oxidation step.

A more direct, though often lower-yielding, method involves the reaction of an aryl Grignard reagent with an acyl chloride. For instance, a patent describes the synthesis of benzophenone derivatives by reacting an aryl Grignard reagent with a substituted benzoyl chloride in a continuous flow microreactor, which improves yields from 10-20% to over 60% compared to traditional batch methods. google.com The synthesis of o-substituted benzophenones has been achieved with good to excellent yields by reacting 3-substituted isocoumarins with phenylmagnesium bromide. researchgate.netcapes.gov.br

Oxidation of Diarylmethanes: Another two-step approach is the synthesis of a diarylmethane followed by its oxidation. semanticscholar.org The diarylmethane, (2-bromophenyl)(4-fluorophenyl)methane, can be prepared via methods like Stille coupling and subsequently oxidized to this compound. nih.gov Metal-free oxidation methods using O₂ as the oxidant promoted by silylamides like LiN(SiMe₃)₂ offer an environmentally benign route to various diaryl ketones from diarylmethanes. semanticscholar.orgnih.gov Supported chromium trioxide on silica (B1680970) gel is another reagent used for such benzylic oxidations. tandfonline.com

Halogenation and Functional Group Interconversion Routes

These synthetic routes involve the strategic introduction of the bromo and fluoro substituents onto a pre-existing molecular framework.

Bromination Reactions in the Synthesis of this compound Precursors

This approach focuses on introducing the bromine atom at the correct position. This can be achieved either by starting with a brominated precursor or by direct bromination of an intermediate.

One pathway involves the bromination of 4'-fluorobenzophenone. Direct electrophilic bromination would typically place the bromine atom at the ortho and para positions of the unsubstituted ring. However, achieving selective bromination at the 2-position can be challenging.

A more controlled method is to start with a precursor that already contains bromine in the desired position, such as 2-bromobenzoic acid or 2-bromotoluene. For example, 2-bromobenzoic acid can be converted to 2-bromobenzoyl chloride, a key reactant for Friedel-Crafts acylation. prepchem.com

Table 2: Selected Bromination Approaches for Benzophenone Precursors

| Method | Substrate | Reagents | Key Features | Reference |

|---|---|---|---|---|

| Precursor Synthesis | Toluene | 1. Bromination (Lewis acid catalyst) 2. Trichlorination (UV) 3. Hydrolysis (ZnCl₂) | Multi-step synthesis to generate 2-bromobenzoyl chloride. | sciencemadness.org |

| Direct Bromination | 2'-Fluorobenzophenone | Br₂, FeBr₃ | Can lead to a mixture of isomers; regioselectivity is a key challenge. |

Fluorination Reactions in the Synthesis of this compound Precursors

Introducing the fluorine atom can be accomplished by using a fluorinated starting material or through a specific fluorination reaction.

The most common strategy is to use a readily available fluorinated starting material, such as fluorobenzene, in a Friedel-Crafts acylation reaction. researchgate.net This incorporates the 4-fluorophenyl moiety directly into the final product structure.

Alternatively, a halogen-fluorine exchange reaction (Halex reaction) can be employed on a suitable precursor. A patent describes a process for producing fluorobenzophenone derivatives by reacting a corresponding 4-halogenobenzophenone (e.g., 4-chloro or 4-bromo) with an alkali fluoride (B91410), such as cesium fluoride, in an organic solvent. googleapis.com This nucleophilic aromatic substitution replaces a halogen atom with fluorine, a method that is particularly useful for synthesizing various fluorinated aromatic compounds. google.comgoogle.com Research has also demonstrated the synthesis of highly fluorinated benzophenones through magnesium-halogen exchange followed by addition to a fluorinated aldehyde and subsequent oxidation. nih.gov

Optimization of Reaction Conditions and Process Efficiency

Improving the efficiency, yield, and environmental footprint of the synthesis of this compound is a key focus of process chemistry. Given that Friedel-Crafts acylation often suffers from the use of stoichiometric amounts of corrosive catalysts and the deactivating effect of the halogen substituents, significant research has been directed toward optimization.

Catalyst Development:

Heterogeneous Catalysts: To replace traditional Lewis acids like AlCl₃, solid acid catalysts such as zeolites and phosphotungstic acid encapsulated in metal-organic frameworks (MOFs) have been investigated. acs.orgmdpi.com These catalysts offer advantages like easier separation from the reaction mixture and potential for reusability.

Alternative Homogeneous Catalysts: Catalytic amounts of strong Brønsted acids or other metal triflates have shown high efficacy. For instance, rare earth triflates (RE(OTf)₃) like La(OTf)₃, often used in combination with trifluoromethanesulfonic acid (TfOH), have been successfully used for the acylation of deactivated benzenes like fluorobenzene in solvent-free conditions, achieving high yields and para-selectivity. sioc-journal.cnresearchgate.net Bismuth tris-trifluoromethanesulfonate (Bi(OTf)₃) and hafnium (IV) triflate have also been identified as effective catalysts. researchgate.net

Process Technology:

Continuous Flow Reactors: The use of microreactors for Grignard-based syntheses of benzophenones has been shown to significantly improve yields and safety by allowing precise control over reaction temperature and mixing. google.com This technology could be applied to Friedel-Crafts reactions as well.

Ultrasound Irradiation: Ultrasound has been utilized as a green and rapid technique to accelerate chemical processes, including the synthesis of catalysts for Friedel-Crafts reactions and in promoting Barbier reactions to generate precursors for diarylmethanes. nih.govacs.org

Reaction Conditions:

Solvent-Free Conditions: Performing the Friedel-Crafts acylation without a solvent can offer environmental and economic benefits. Studies on the acylation of fluorobenzene have demonstrated high yields under solvent-free conditions at elevated temperatures (e.g., 140°C) using a composite catalyst system. sioc-journal.cn

Substrate Recovery: In cases of incomplete reaction, common with deactivated substrates, optimizing the work-up procedure is crucial. This includes additional solvent washes and fractional distillation to efficiently recover unreacted starting material. winona.edu

Catalyst Systems and Reagent Selection for Enhanced Productivity

The choice of catalyst is a critical factor in the Friedel-Crafts acylation for producing this compound. The reaction typically employs a Lewis acid catalyst to activate the acylating agent, 2-bromobenzoyl chloride, thereby facilitating the electrophilic attack on the fluorobenzene ring.

Traditional Lewis Acid Catalysts:

Anhydrous aluminum chloride (AlCl₃) is a conventional and potent Lewis acid catalyst for this transformation. vulcanchem.comsmolecule.com It effectively polarizes the carbon-chlorine bond of the acyl chloride, forming a highly electrophilic acylium ion intermediate. However, stoichiometric amounts of AlCl₃ are often required, leading to significant waste streams and complex work-up procedures. Other traditional Lewis acids like zinc chloride (ZnCl₂) have also been utilized in the synthesis of related benzophenones.

Advanced and Recyclable Catalyst Systems:

To address the environmental and practical drawbacks of traditional catalysts, research has focused on more sustainable alternatives. Rare earth metal triflates (RE(OTf)₃), such as Lanthanum (III) triflate (La(OTf)₃) and Scandium (III) triflate (Sc(OTf)₃), have emerged as highly effective and recyclable catalysts for Friedel-Crafts acylations. researchgate.netsioc-journal.cn These catalysts can be used in smaller, catalytic amounts and often exhibit high activity and selectivity. For instance, a combination of trifluoromethanesulfonic acid (TfOH) and La(OTf)₃ has been shown to be a potent catalytic system for the acylation of fluorobenzene, achieving high yields of the para-substituted product. sioc-journal.cn The use of silica gel-immobilized dendrimer scandium trifluoromethanesulfonate (B1224126) resin represents a further advancement, combining the benefits of homogeneous and heterogeneous catalysis and allowing for easy recovery and reuse. google.com

The primary reagents for this synthesis are 2-bromobenzoyl chloride and fluorobenzene. The purity of these starting materials is crucial for obtaining a high-purity final product and minimizing side reactions.

Table 1: Comparison of Catalyst Systems for Analogous Friedel-Crafts Acylation Reactions

| Catalyst System | Reagents | Key Advantages | Typical Yields (Analogous Reactions) | Reference |

| Anhydrous Aluminum Chloride (AlCl₃) | 4-bromobenzoyl chloride, Fluorobenzene | High reactivity, Readily available | 50-60% | smolecule.com |

| Anhydrous Zinc Chloride (ZnCl₂) | o-fluoro-benzoyl chloride, p-bromoaniline | Milder than AlCl₃ | Not specified | |

| Trifluoromethanesulfonic Acid (TfOH) & Rare Earth Triflate (e.g., La(OTf)₃) | Benzoyl chloride, Fluorobenzene | Catalytic amounts, Recyclable, High para-selectivity | Up to 87% | sioc-journal.cn |

| Silica Gel-Immobilized Scandium Triflate Resin | Acid anhydride (B1165640) or acyl halide, Fluorobenzene | Heterogeneous, Recyclable, Environmentally friendly | Not specified | google.com |

Influence of Solvent Systems on Reaction Kinetics and Selectivity

The solvent system plays a multifaceted role in the synthesis of this compound, influencing reaction rates, selectivity, and the solubility of reactants and intermediates.

Conventional Solvents:

A range of non-polar and polar aprotic solvents have been employed for Friedel-Crafts acylation.

Carbon Disulfide (CS₂): A traditional solvent for this reaction, it is effective but also highly flammable and toxic. oregonstate.edu

Dichloromethane (CH₂Cl₂): A common solvent that is relatively inert and effectively dissolves the reactants and the catalyst complex. asianpubs.org

Toluene: Another suitable solvent, particularly for reactions involving less reactive substrates.

Fluorobenzene (as solvent): In some procedures, an excess of fluorobenzene can serve as both the reactant and the solvent. asianpubs.org

The polarity of the solvent can influence the stability of the charged intermediates and transition states, thereby affecting the reaction kinetics. In some cases, the choice of solvent can also subtly influence the regioselectivity of the acylation, although the directing effect of the fluorine atom on the fluorobenzene ring (ortho, para-directing) is the dominant factor.

Solvent-Free Conditions:

A significant advancement in green chemistry is the development of solvent-free Friedel-Crafts acylation reactions. researchgate.netsioc-journal.cn Conducting the reaction without a solvent reduces waste, simplifies purification, and can sometimes lead to enhanced reaction rates due to higher reactant concentrations. The use of robust catalysts like rare earth triflates is often key to the success of these solvent-free systems. sioc-journal.cn

Table 2: Solvent Systems Used in Analogous Benzophenone Syntheses

| Solvent | Type | Role in Reaction | Reference |

| Carbon Disulfide | Non-polar | Traditional solvent for Friedel-Crafts | oregonstate.edu |

| Dichloromethane | Polar aprotic | Common inert solvent, good solubility | asianpubs.org |

| Toluene | Non-polar | Alternative inert solvent | |

| Fluorobenzene (excess) | Reactant/Solvent | Serves dual purpose | asianpubs.org |

| None (Solvent-free) | N/A | Green chemistry approach, reduces waste | researchgate.netsioc-journal.cn |

Strategies for Yield Enhancement and Control of Product Purity

Optimizing the yield and ensuring the high purity of this compound requires careful control over reaction conditions and effective purification techniques.

Yield Enhancement:

Temperature Control: Friedel-Crafts acylations are often initiated at low temperatures (e.g., 0-5 °C) during the addition of the catalyst to control the initial exothermic reaction, followed by a period at a higher temperature to drive the reaction to completion. asianpubs.org

Reaction Time: Optimizing the reaction time is crucial to maximize the formation of the desired product while minimizing the formation of by-products from side reactions.

Reagent Stoichiometry: While the acyl chloride and aromatic substrate are typically used in near-equimolar amounts, using an excess of the more economical or readily available reactant (often fluorobenzene) can help to drive the reaction forward. asianpubs.org

Catalyst Loading: In catalytic systems, the optimal loading of the catalyst must be determined to ensure efficient conversion without promoting unwanted side reactions.

Control of Product Purity:

Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions, as the Lewis acid catalysts and the acyl chloride reagent are sensitive to moisture, which can lead to their deactivation and the formation of by-products. vulcanchem.com

Work-up Procedure: The reaction is typically quenched by pouring the mixture into ice-water, often with the addition of hydrochloric acid, to decompose the catalyst complex and separate the organic product from inorganic salts. asianpubs.org

Purification Methods: The crude product is often purified through recrystallization from a suitable solvent, such as isopropanol (B130326) or ethanol (B145695)/water mixtures. asianpubs.org This process removes unreacted starting materials and isomeric impurities. For achieving very high purity, techniques like column chromatography or vacuum distillation may be employed. asianpubs.org

By carefully selecting the catalyst and solvent system and optimizing the reaction and purification parameters, this compound can be synthesized with high yield and purity, making it suitable for its intended applications in further chemical synthesis.

Advanced Spectroscopic and Spectrochemical Characterization of 2 Bromo 4 Fluorobenzophenone

Vibrational Spectroscopic Techniques

Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds within a molecule. These techniques are instrumental in identifying functional groups and providing information about the molecular conformation.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Conformational Studies

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the characteristic vibrations of functional groups in 2-Bromo-4'-fluorobenzophenone. The introduction of substituents like bromine and fluorine into the benzophenone (B1666685) structure can lead to changes in the charge distribution and consequently influence the vibrational frequencies. scispace.com

The most prominent absorption band in the FTIR spectrum of benzophenones is typically the C=O stretching vibration, which is expected in the frequency region of 1660-1740 cm⁻¹. scispace.com For substituted benzophenones, this band is often sharp and intense. scispace.comresearchgate.net The presence of both phenyl rings interacting with the carbonyl group through inductive and mesomeric effects can cause delocalization of π-electrons, affecting the C=O bond character. scialert.net

Other significant vibrational modes include the C-H stretching of the aromatic rings, C-C stretching within the rings, and vibrations associated with the C-Br and C-F bonds. The study of these vibrational modes in different phases (solid, solution) can also provide insights into conformational changes of the molecule. researchgate.net

Interactive Data Table: FTIR Vibrational Frequencies for this compound and Related Structures

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Observed in Substituted Benzophenones |

| C=O Stretch | 1660-1740 | Strong, sharp band around 1631-1650 cm⁻¹ |

| Aromatic C-H Stretch | 3000-3100 | Multiple weak to medium bands |

| Aromatic C=C Stretch | 1400-1600 | Multiple bands of varying intensity |

| C-F Stretch | 1000-1400 | Strong absorption |

| C-Br Stretch | 500-600 | Medium to strong absorption |

Raman Spectroscopy for Molecular Vibrational Signatures and Structural Insights

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, serves as a complementary technique to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations, offering a more complete picture of the vibrational landscape of this compound. A key feature of benzophenone and its derivatives is a notable Raman shift of over 3000 cm⁻¹. scispace.com

Interactive Data Table: Raman Shifts for this compound and Related Compounds

| Vibrational Mode | Typical Raman Shift (cm⁻¹) | Observed in Substituted Benzophenones |

| C=O Stretch | 1630-1660 | Strong, sharp peak |

| Ring Breathing Modes | ~1000 | Characteristic sharp peaks |

| Aromatic C-H Bending | 1150-1200 | Medium intensity peaks |

| C-Br Stretch | 200-400 | Often weak to medium intensity |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei such as ¹H, ¹³C, and ¹⁹F.

Proton (¹H) NMR Spectroscopic Investigations

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in this compound. The aromatic protons of the two phenyl rings will appear as complex multiplets in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic rings and the carbonyl group.

The splitting patterns of these signals (doublets, triplets, or doublet of doublets) arise from spin-spin coupling with neighboring protons. The coupling constants (J-values) can help in assigning specific protons to their positions on the phenyl rings. The integration of the signals confirms the number of protons in each environment. For example, in a similar compound, 4-bromo-4'-fluorobenzophenone (B1329429), the aromatic protons were observed in the range of 7.13-7.99 ppm. rsc.org

Interactive Data Table: ¹H NMR Spectral Data for Aromatic Protons in Substituted Benzophenones

| Proton Environment | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Protons on Brominated Ring | 7.2 - 7.8 | d, t, dd |

| Protons on Fluorinated Ring | 7.0 - 7.6 | d, t, dd |

Carbon-13 (¹³C) NMR Spectroscopic Investigations

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon (C=O) is highly deshielded and appears significantly downfield, often in the range of 190-200 ppm. For benzophenone itself, the carbonyl carbon appears at 196.8 ppm. rsc.org

The aromatic carbons will resonate in the region of 110-140 ppm. The carbons directly attached to the bromine and fluorine atoms will show characteristic shifts, and the C-F coupling will result in splitting of the signals for the carbons on the fluorinated ring. For instance, the carbon attached to fluorine in 4'-fluoroacetophenone (B120862) shows a large one-bond coupling constant (¹J C-F) of 251.9 Hz. rsc.org The carbon attached to the bromine will also have a specific chemical shift.

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound and Analogs

| Carbon Atom | Typical Chemical Shift (δ, ppm) | Notes |

| Carbonyl (C=O) | 190-200 | Typically a singlet |

| C-Br | ~120-130 | |

| C-F | ~160-170 | Split into a doublet due to C-F coupling |

| Other Aromatic Carbons | 115-140 | May show C-F coupling |

Fluorine-19 (¹⁹F) NMR Spectroscopic Investigations

The fluorine signal will likely appear as a multiplet due to coupling with the ortho- and meta-protons on the same ring. These coupling constants (J H-F) provide valuable structural information. For comparison, the chemical shift of fluorobenzene (B45895) is -113.15 ppm relative to CFCl₃. colorado.edu The precise chemical shift for this compound would need to be determined experimentally but is expected to be in a similar region. oregonstate.edu

Interactive Data Table: ¹⁹F NMR Data for Fluorinated Aromatic Compounds

| Compound Type | Typical Chemical Shift (δ, ppm vs CFCl₃) | Multiplicity |

| Monofluorobenzene derivatives | -100 to -120 | Multiplet (t, dd) |

| This compound | Expected in the aromatic fluorine region | Multiplet |

Application of Advanced Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy offers a powerful suite of tools for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, which can be challenging in complex molecules like this compound due to overlapping signals and spin-spin coupling. scribd.com Techniques such as COSY, HSQC, and HMBC are instrumental in mapping the connectivity of atoms within the molecule. scribd.comoregonstate.edu

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically within two to three bonds. scribd.comemerypharma.com For this compound, COSY spectra would show cross-peaks between adjacent protons on the two aromatic rings, aiding in the assignment of signals within each ring system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. scribd.comemerypharma.com This is a crucial step in assigning the carbon spectrum, as the well-resolved proton signals can be used to identify their corresponding carbon partners.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two to four bonds. scribd.com This technique is particularly valuable for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the carbons bonded to the bromine and fluorine atoms. scribd.com By observing correlations between protons and these quaternary carbons, their positions in the molecule can be definitively established. oregonstate.edu

The combined application of these 2D NMR methods allows for a complete and confident assignment of all proton and carbon resonances in the ¹H and ¹³C NMR spectra of this compound, confirming its molecular structure. oregonstate.eduoregonstate.edu

Electronic and Photophysical Spectroscopic Studies

The electronic and photophysical properties of this compound are dictated by its molecular structure, particularly the presence of the carbonyl chromophore and the halogen substituents on the aromatic rings.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy reveals the electronic transitions that occur when the molecule absorbs ultraviolet or visible light. For this compound, the UV absorption profile is characterized by distinct bands corresponding to different electronic transitions. vulcanchem.com The primary transitions observed are the n→π* transition of the carbonyl group and the π→π* transitions of the aromatic rings. vulcanchem.com

The solvent environment can influence these transitions. oregonstate.edu In non-polar solvents, both the n→π* and π→π* transitions are typically observable. oregonstate.edu However, in polar solvents, the n→π* transition may experience a hypsochromic (blue) shift due to stabilization of the non-bonding electrons of the carbonyl oxygen. oregonstate.edu Studies on similar benzophenone derivatives have shown that the nature of the solvent significantly affects the energy and intensity of these electronic transitions. oregonstate.edu For instance, in a study of 4-bromo-4'-fluorobenzophenone, electronic transitions were tested in both the non-polar solvent methylcyclohexane (B89554) and the polar protic solvent ethanol (B145695). oregonstate.edu

Phosphorescence and Luminescence Characterization of this compound

Upon absorption of UV radiation, this compound can be excited to a singlet state. Through a process called intersystem crossing, it can then transition to a lower-energy triplet state. The radiative decay from this triplet state back to the singlet ground state results in phosphorescence, a form of luminescence that is typically longer-lived than fluorescence. berthold.comlibretexts.orgedinst.com

Studies on 4-bromo-4'-fluorobenzophenone have investigated its phosphorescence properties. oregonstate.edu In one experiment, comparable phosphorescence results were obtained for the compound in a room temperature PMMA composite and in an EPA glass at 77 K. oregonstate.edu The n→π* emission maximum was observed at 439 nm in both samples. oregonstate.edu The excitation maximum for the room temperature sample was 377 nm, while for the 77 K sample it was 330 nm. oregonstate.edu The emission lifetimes were also measured and found to be on the order of microseconds. oregonstate.edu

The presence of the heavy bromine atom is known to enhance the rate of intersystem crossing (the "heavy-atom effect"), which can lead to more efficient phosphorescence and a shorter triplet state lifetime compared to non-brominated analogs.

Quantitative Photoreduction Studies and Quantum Yield Determinations

A key photochemical reaction of benzophenones is their photoreduction in the presence of a hydrogen donor. oregonstate.edu When irradiated with UV light, the excited triplet state of this compound can abstract a hydrogen atom from a suitable donor molecule, leading to the formation of a ketyl radical. This radical can then dimerize to form a benzopinacol (B1666686).

Quantitative studies of this photoreduction process allow for the determination of the quantum yield (Φ), which is a measure of the efficiency of the photochemical reaction. oregonstate.edu The quantum yield is defined as the number of moles of reactant consumed per mole of photons absorbed. The photoreduction of 4-bromo-4'-fluorobenzophenone to its corresponding substituted benzopinacol has been studied by irradiating solutions with UV light at 350 nm for varying durations. oregonstate.edu

High-Resolution Mass Spectrometric Analyses for Molecular Structure Confirmation and Fragmentation Patterns

High-resolution mass spectrometry (HRMS) is a powerful technique for confirming the molecular formula of a compound and for elucidating its fragmentation pathways upon ionization. For this compound, HRMS provides an accurate mass measurement of the molecular ion, which can be used to confirm its elemental composition (C₁₃H₈BrFO).

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal abundance. wpmucdn.com This results in two peaks of almost equal intensity separated by two mass units (M+ and M+2).

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for benzophenones include cleavage at the carbonyl group and cleavage of the bonds connecting the aromatic rings to the carbonyl carbon. The presence of the bromine and fluorine atoms will also influence the fragmentation, potentially leading to the loss of these atoms or fragments containing them. Analysis of these fragmentation patterns can help to confirm the substitution pattern on the aromatic rings. libretexts.orggbiosciences.com

Computational Chemistry and Theoretical Investigations of 2 Bromo 4 Fluorobenzophenone

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the behavior of a molecule. These calculations solve the Schrödinger equation (or an approximation of it) to determine the distribution of electrons within the molecule and the corresponding energy levels.

Density Functional Theory (DFT) for Optimized Molecular Geometries and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. scialert.net It is particularly effective for calculating optimized molecular geometries and electronic properties of substituted benzophenones. uit.nonih.gov The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a commonly employed method for this class of compounds. scialert.netresearchgate.net

To perform these calculations for 2-Bromo-4'-Fluorobenzophenone, the molecule's structure would first be constructed. A geometry optimization would then be performed using a basis set like 6-311++G(d,p) to find the lowest energy conformation (the most stable 3D structure). scispace.com This optimization provides key geometric parameters.

While specific published data for this compound is not available, the expected output from such a calculation is presented in Table 1.

Table 1: Predicted Geometric Parameters for this compound (Illustrative) (Note: Specific values are not available in published literature and would require dedicated computational studies.)

| Parameter | Description | Predicted Value |

|---|---|---|

| C=O Bond Length | Length of the carbonyl double bond | Data Not Available |

| C-Br Bond Length | Length of the carbon-bromine bond | Data Not Available |

| C-F Bond Length | Length of the carbon-fluorine bond | Data Not Available |

From the optimized geometry, various electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and electronic transition energies. nih.gov A smaller gap generally suggests higher reactivity. For halogenated benzophenones, DFT calculations are instrumental in understanding how different halogens influence these frontier orbitals. researchgate.netnih.gov

Ab Initio and Semi-Empirical Methods for Frontier Molecular Orbital Analysis

Beyond DFT, other methods can be used for molecular orbital analysis. Ab initio methods, like Hartree-Fock (HF), are based on first principles without using experimental parameters. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations and are often used for larger molecules or for preliminary conformational analysis. cdnsciencepub.com

Analysis of the frontier molecular orbitals (HOMO and LUMO) for this compound would reveal the electron density distribution. wikipedia.orgunizin.org Typically for benzophenones, the HOMO is localized on the phenyl ring system, while the LUMO is often centered around the carbonyl group. scialert.net The presence of the electron-withdrawing fluorine atom and the bromine atom would modulate this distribution, influencing the molecule's reactivity and its behavior in electronic transitions. scispace.com A visual representation of the HOMO and LUMO surfaces would show the regions of the molecule most likely to act as electron donors and acceptors, respectively.

Spectroscopic Parameter Prediction

Computational methods are widely used to predict spectroscopic data, which can then be used to interpret and validate experimental spectra. scispace.com

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. nmrdb.orgchemaxon.com Using the optimized geometry from a DFT calculation, the Gauge-Independent Atomic Orbital (GIAO) method is commonly applied to compute the magnetic shielding tensors for each nucleus. These tensors are then converted into chemical shifts, typically referenced against a standard like tetramethylsilane (B1202638) (TMS).

Predicting the NMR spectra for this compound would help in assigning peaks in an experimental spectrum. Specialized software and online platforms can perform these predictions based on the molecular structure. nmrdb.orgchemaxon.comunivie.ac.at The predicted shifts for the aromatic protons and carbons would be influenced by the positions of the bromo and fluoro substituents.

Table 2: Computationally Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative) (Note: Specific values are not available in published literature and require dedicated computational studies.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl Carbon (C=O) | Data Not Available |

| C-Br | Data Not Available |

| C-F | Data Not Available |

Theoretical Vibrational Frequency Analysis to Complement Experimental Data

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. A frequency calculation performed on the optimized geometry of this compound would yield its theoretical vibrational modes. gaussian.com

This analysis, typically done at the same level of theory as the geometry optimization (e.g., B3LYP/6-311++G(d,p)), calculates the second derivatives of the energy with respect to atomic positions. nih.govscispace.com The results provide the frequencies of fundamental vibrations, their intensities (for IR) and activities (for Raman), and the nature of the atomic motions for each mode (e.g., C=O stretch, C-H bend).

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. These theoretical spectra are invaluable for assigning the peaks observed in experimental FT-IR and Raman measurements. nih.gov For this compound, key predicted peaks would include the characteristic carbonyl (C=O) stretching frequency and vibrations associated with the substituted aromatic rings.

Molecular Dynamics and Conformational Studies

The two phenyl rings in benzophenone (B1666685) are not coplanar due to steric hindrance. The degree to which they are twisted relative to each other is a key conformational feature. Semi-empirical or DFT methods can be used to perform a conformational analysis by systematically rotating the bonds connecting the phenyl rings to the carbonyl carbon and calculating the potential energy at each step. cdnsciencepub.com

This analysis for this compound would generate a potential energy surface map, revealing the most stable conformation (lowest energy) and the energy barriers to rotation. For ortho-substituted benzophenones, these studies show that electrostatic interactions play a significant role in determining the relative stabilities of different conformers. cdnsciencepub.com

Molecular dynamics (MD) simulations could further investigate the dynamic behavior of the molecule over time, providing insights into its flexibility and how it might interact with a solvent or a biological receptor.

Investigation of Rotational Isomers and Conformer Stability

Computational studies on substituted benzophenones have shown that the parent benzophenone molecule adopts a non-planar conformation in its ground state to balance the steric hindrance between the ortho-hydrogens and the electronic stabilization from π-conjugation. Semi-empirical conformational energy calculations for unsubstituted benzophenone find the energy minimum at torsional angles of approximately 30° for both rings. cdnsciencepub.com

For ortho-substituted benzophenones like this compound, steric hindrance from the bulky bromine atom at the ortho position forces the substituted phenyl ring to twist significantly out of the carbonyl plane. This is a common feature in ortho-substituted benzophenones to alleviate steric strain. cdnsciencepub.comcdnsciencepub.com Theoretical calculations on 2-bromobenzophenone (B80453) (2-BrBP) indicate a substantial conformational change upon photoexcitation. scispace.com In the ground state, the molecule is conformationally mobile, and the presence of the ortho-bromo substituent leads to a more pronounced out-of-plane twist compared to other benzophenones. scispace.com

The presence of different conformers can be observed experimentally. For instance, at low temperatures, the phosphorescence spectrum of crystalline 2-BrBP shows a superposition of two sets of bands, which have been attributed to the emission from two different conformers. scispace.com One of these conformers is metastable and is not observed at higher temperatures (above ~70 K). scispace.com Density functional theory (DFT) conformational analysis of benzophenone and its derivatives has been successful in identifying the most stable conformers. scialert.net For a molecule like this compound, multiple conformers can exist, and their relative stability is influenced by the interplay of steric and electronic effects of the substituents.

Table 1: Calculated Conformational Properties of Substituted Benzophenones (Analogous Systems)

| Compound | Method | Phenyl Torsional Angles (φ, φ') | Relative Energy (kcal/mol) | Reference |

| Benzophenone | Semi-empirical | (30°, -30°) | 0 | cdnsciencepub.com |

| 2-Methylbenzophenone | Semi-empirical | (50°, -25°) | 0 | cdnsciencepub.com |

| 2,6-Dimethylbenzophenone | Semi-empirical | (60°, 0°) | 0 | cdnsciencepub.com |

This table presents data for analogous systems to illustrate the effect of substitution on the conformation of benzophenones.

Theoretical Assessment of Intermolecular Interactions and Solvent Effects on Molecular Conformation

Intermolecular interactions play a crucial role in the solid-state packing of this compound and its behavior in solution. The presence of bromine and fluorine atoms, along with the carbonyl group, allows for a variety of non-covalent interactions.

Theoretical studies on halogenated benzophenones have highlighted the importance of weak hydrogen bonds, such as C-H···O and C-H···F, as well as halogen bonds (C-Br···O or C-Br···F), in determining the crystal packing. acs.org A detailed investigation of substituted crystalline benzophenones revealed the significance of these interactions in the supramolecular assembly. acs.org The interplay of electrostatic, dispersive, and repulsive forces, which can be quantified using methods like PIXEL calculations, governs the interaction energies. acs.org In some cases, halogen-halogen intermolecular interactions are also observed in crystals. researchgate.net

Solvent effects can significantly influence the molecular conformation and electronic properties of benzophenone derivatives. The polarity of the solvent can alter the relative energies of the electronic states, which in turn affects the UV absorption spectra. scialert.netnih.gov For benzophenones, a blue shift (hypsochromic shift) of the n→π* transition is typically observed when moving from a non-polar to a polar solvent. scialert.net This is due to the stabilization of the ground state by the polar solvent more than the excited state. Conversely, π→π* transitions often exhibit a red shift (bathochromic shift) in polar solvents. scialert.net

Computational models that include specific solvent-solute interactions are necessary to accurately predict these changes. researchgate.netnih.gov For this compound, polar solvents are expected to interact with the polar carbonyl group and the halogen atoms, potentially influencing the rotational equilibrium of the phenyl rings. The intramolecular hydrogen-atom transfer between tyrosine and triplet-excited benzophenone has been shown to be strongly solvent-dependent, indicating that specific solvent-solute interactions can divert reaction mechanisms. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including the characterization of transition states and the analysis of reaction pathways.

Transition State Analysis for Characterization of Synthetic Pathways

The synthesis of this compound can be achieved via a Friedel-Crafts acylation reaction. This typically involves the reaction of a benzoyl chloride derivative with a substituted benzene (B151609) in the presence of a Lewis acid catalyst like AlCl₃ or FeCl₃. researchgate.netoregonstate.edu

The mechanism of the Friedel-Crafts acylation involves the formation of a highly electrophilic acylium ion (or a complex with the Lewis acid) which then attacks the aromatic ring in an electrophilic aromatic substitution. masterorganicchemistry.com Computational chemistry can be used to model the transition states of this reaction. For instance, DFT calculations can be employed to determine the structures and energies of the intermediates and transition states along the reaction coordinate.

Theoretical Photoreduction Pathway Analysis

The photoreduction of benzophenones is a classic photochemical reaction that proceeds through the excited triplet state of the benzophenone. Upon UV irradiation, the benzophenone molecule is excited from its ground state (S₀) to an excited singlet state (S₁), which then rapidly and efficiently undergoes intersystem crossing (ISC) to the lowest triplet state (T₁). nih.gov

Computational studies, including surface-hopping ab initio molecular dynamics, have been used to investigate the photochemistry of benzophenone. uah.es These studies have explored the direct (S₁ → T₁) and indirect (S₁ → T₂ → T₁) mechanisms for populating the triplet state, with the indirect pathway being prevalent. uah.es The T₁ state, which has a significant n-π* character, can be represented as a diradical and is highly reactive in abstracting hydrogen atoms. nih.gov

The photoreduction of this compound is expected to follow this general mechanism. The triplet-excited benzophenone abstracts a hydrogen atom from a suitable hydrogen donor (like an alcohol or an amine), leading to the formation of a ketyl radical. The kinetics of photoreduction for various benzophenone derivatives have been studied, and DFT calculations have shown that these derivatives react from their n-π* excited state. researchgate.net The rate of the reduction steps is influenced by the stability of the resulting ketyl radical, which in turn is affected by the substituents on the aromatic rings. researchgate.net The presence of electron-withdrawing groups, such as the bromo and fluoro substituents in this compound, can influence the energy of the triplet state and the stability of the subsequent radical, thereby affecting the kinetics of the photoreduction process.

Chemical Reactivity and Strategic Derivatization of 2 Bromo 4 Fluorobenzophenone

Transformations Involving Halogen Substituents

The bromine atom attached to the phenyl ring is a versatile handle for various chemical modifications.

While aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides, these reactions can occur under specific conditions, particularly when the aromatic ring is activated by electron-withdrawing groups. govtpgcdatia.ac.inpressbooks.pub The benzophenone (B1666685) structure itself provides some activation. In the case of 2-bromo-4'-fluorobenzophenone, the fluorine atom on the other ring can also potentially undergo nucleophilic aromatic substitution (SNAr). Research has shown that in related structures like 4-bromo-4'-fluorobenzophenone (B1329429), the fluorine atom can be displaced by nucleophiles such as those derived from spiro[acridine-9,9'-fluorene]. preprints.org This type of reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the halogen, forming a temporary negatively charged intermediate (a Meisenheimer complex), followed by the departure of the halide ion. pressbooks.pub The stability of this intermediate is crucial and is influenced by the presence of electron-withdrawing groups on the ring. govtpgcdatia.ac.inpressbooks.pub

The bromine atom in this compound is well-suited for participation in various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. govtpgcdatia.ac.inwisc.edu

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org This method is widely used for the synthesis of biaryl compounds. The general mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The reaction conditions are generally mild and tolerate a wide variety of functional groups. organic-chemistry.org

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. nrochemistry.comlibretexts.orggold-chemistry.org It is a highly effective method for the synthesis of arylalkynes. The reactivity of aryl halides in Sonogashira coupling typically follows the order I > Br > Cl. nrochemistry.com The reaction can often be carried out at room temperature. nrochemistry.comgold-chemistry.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.govresearchgate.net This reaction is instrumental in synthesizing arylamines. The choice of ligand and base is critical for achieving high yields, with bulky electron-rich phosphine ligands often being employed.

Table 1: Overview of Metal-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki-Miyaura | Organoboron Reagent | Pd catalyst, Base | Carbon-Carbon |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Carbon-Carbon |

| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base | Carbon-Nitrogen |

Beyond the major cross-coupling reactions, the bromine atom can participate in other transformations. For instance, it can be involved in Grignard reagent formation, although this can be competitive with reactions at the ketone. The formation of a Grignard reagent from an aryl bromide involves the reaction with magnesium metal in an anhydrous ether solvent. mnstate.edu

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Reactions at the Ketone Carbonyl Group

The carbonyl group of the benzophenone moiety is another key site for chemical reactivity, primarily undergoing nucleophilic addition and reduction reactions.

The ketone can be reduced to a secondary alcohol, (2-bromophenyl)(4-fluorophenyl)methanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). For example, the reduction of similar benzophenones is a well-established procedure. Subsequent deoxygenation of the resulting secondary alcohol to form the corresponding hydrocarbon, 1-bromo-2-((4-fluorophenyl)methyl)benzene, can be achieved through various methods, such as catalytic hydrogenation or ionic hydrogenation.

The electrophilic carbon of the carbonyl group is susceptible to attack by nucleophilic organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi). mnstate.edu This reaction is a fundamental method for forming carbon-carbon bonds and results in the formation of a tertiary alcohol after an acidic workup. wisc.edu For example, reacting this compound with a Grignard reagent like methylmagnesium bromide would yield 1-(2-bromophenyl)-1-(4-fluorophenyl)ethanol after quenching the intermediate alkoxide with acid. It is crucial to control the reaction conditions to avoid competing reactions, such as the formation of the Grignard reagent at the aryl bromide site.

Table 2: Reactions at the Ketone Carbonyl Group

| Reaction Type | Reagent(s) | Product Type |

| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol |

| Nucleophilic Addition | Grignard Reagent (RMgX) | Tertiary Alcohol |

| Nucleophilic Addition | Organolithium Reagent (RLi) | Tertiary Alcohol |

Derivatization to Imines, Oximes, and Hydrazones

The carbonyl group of this compound is a key site for nucleophilic addition and condensation reactions, allowing for its conversion into a variety of derivatives such as imines, oximes, and hydrazones. These reactions are fundamental in synthetic organic chemistry for creating new carbon-nitrogen bonds and introducing diverse functionalities.

Imines , or Schiff bases, are formed through the reaction of the benzophenone's carbonyl carbon with a primary amine. This condensation reaction typically requires acid or base catalysis and the removal of water to drive the equilibrium towards the product. organic-chemistry.org The general reactivity of ketones suggests that this compound will react with various primary amines to yield the corresponding N-substituted imines, which are valuable intermediates in their own right, for instance, in the synthesis of secondary amines via reduction. vulcanchem.com

Oximes are synthesized by the reaction of this compound with hydroxylamine (B1172632) or its salts, such as hydroxylamine hydrochloride. prepchem.com This reaction is also a condensation process, yielding an oxime where the carbonyl oxygen is replaced by a N-OH group. Benzophenone oximes are useful precursors for various transformations, including the Beckmann rearrangement to form amides.

Hydrazones are produced when this compound reacts with hydrazine (B178648) or its substituted derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine). These derivatives are often crystalline solids with sharp melting points, historically used for the identification and characterization of aldehydes and ketones. epo.org More importantly, hydrazones are versatile synthetic intermediates, participating in reactions like the Wolff-Kishner reduction and various cyclization reactions to form heterocyclic compounds. epo.org

The table below summarizes the expected derivatization reactions at the carbonyl group of this compound.

| Derivative | Reactant(s) | General Reaction Conditions | Expected Product Structure |

| Imine | Primary Amine (R-NH₂) | Acid/Base Catalyst, Water Removal | A C=N-R moiety replacing the C=O group |

| Oxime | Hydroxylamine (NH₂OH) | Mild acid or base | A C=N-OH moiety replacing the C=O group |

| Hydrazone | Hydrazine (NH₂NH₂) or Substituted Hydrazine (R-NHNH₂) | Mild acid catalyst | A C=N-NH₂ or C=N-NHR moiety replacing the C=O group |

Electrophilic Aromatic Substitution on the Fluorinated and Brominated Phenyl Rings

The reactivity of the two aromatic rings in this compound towards electrophilic aromatic substitution (EAS) is significantly different due to the distinct electronic effects of their respective substituents.

The fluorinated phenyl ring contains a fluorine atom at the 4'-position. Fluorine is an ortho-, para-directing yet deactivating group due to its strong inductive electron-withdrawing effect and weaker resonance-donating effect. The carbonyl group is a strong deactivating and meta-directing group. Therefore, for an incoming electrophile, the positions ortho to the fluorine (3'- and 5'-positions) are the most activated sites on this ring, as they are also meta to the deactivating carbonyl group.

The brominated phenyl ring contains a bromine atom at the 2-position. Bromine, like fluorine, is an ortho-, para-directing but deactivating substituent. sciencemadness.org However, this ring is also substituted with the strongly deactivating carbonyl group at the 1-position. The combined deactivating effects of the ortho-bromo substituent and the carbonyl group make this ring significantly less reactive towards electrophiles compared to the fluorinated ring. Any substitution is expected to occur meta to the carbonyl group (at the 3- and 5-positions), with the directing effect of the bromine favoring the 5-position (para to bromine). However, the steric hindrance from the ortho-bromo and the adjacent phenyl ring further disfavors substitution on this ring.

In a competitive reaction, electrophilic attack is predicted to occur preferentially on the 4'-fluorophenyl ring at the positions ortho to the fluorine atom (3'- and 5'-positions).

The table below outlines the directing effects of the substituents on each ring.

| Ring | Key Substituents | Electronic Effect | Predicted Substitution Position(s) | Relative Reactivity |

| 4'-Fluorophenyl | -F (para to C=O) | Ortho-, Para-directing, Deactivating | 3'- and 5- (ortho to -F, meta to C=O) | More Reactive |

| 2-Bromophenyl | -Br (ortho to C=O) | Ortho-, Para-directing, Deactivating | 5- (para to -Br, meta to C=O) | Less Reactive |

| -C=O (ortho to -Br) | Meta-directing, Strongly Deactivating |

Strategic Formation of Complex Molecular Scaffolds and Derivatives

This compound is a valuable building block for constructing more complex molecular architectures, leveraging its multiple reactive sites. The bromine atom, the fluorine atom, and the ketone functionality can all be strategically manipulated.

The bromine atom is particularly useful for carbon-carbon and carbon-heteroatom bond formation via metal-catalyzed cross-coupling reactions. For instance, reactions like the Suzuki-Miyaura coupling can be employed to link the brominated phenyl ring to various aryl or vinyl boronic acids, creating biaryl structures or other extended conjugated systems. mdpi-res.comrsc.org Similarly, Sonogashira coupling with terminal alkynes or Buchwald-Hartwig amination with amines can introduce further diversity. mdpi.comossila.com These methods are fundamental in medicinal chemistry and materials science.

The fluorine atom on the other ring can also participate in reactions, most notably nucleophilic aromatic substitution (SNAr). Although less reactive than other halogens in SNAr, the fluorine atom's reactivity is significantly enhanced by the electron-withdrawing effect of the para-carbonyl group. This allows for the displacement of fluoride (B91410) by various nucleophiles, such as phenols, amines, or thiols, to generate ether, amine, or thioether linkages, respectively. acs.orgresearchgate.netossila.com

Furthermore, the benzophenone core itself can be a precursor to heterocyclic systems. For example, derivatives of benzophenones, such as their oximes or hydrazones, can undergo intramolecular cyclization or condensation reactions to form a variety of heterocyclic scaffolds. google.comgoogleapis.com For instance, related benzophenone derivatives have been used to synthesize quinazolinones and indanes, highlighting the potential of the this compound scaffold in generating complex, polycyclic molecules with potential biological activity. vulcanchem.com

The strategic derivatization of this compound is exemplified by its potential use in synthesizing:

Poly(ether ketone)s: Through nucleophilic aromatic substitution of the fluorine atom. ossila.com

Biaryl compounds: Via Suzuki coupling at the bromine position. mdpi-res.com

Substituted amine derivatives: Through Buchwald-Hartwig amination at the bromine site or SNAr at the fluorine site. mdpi.com

Heterocyclic systems: Using the ketone and its derivatives as starting points for cyclization reactions. vulcanchem.comgoogleapis.com

Applications of 2 Bromo 4 Fluorobenzophenone As a Key Intermediate in Chemical Synthesis

Contribution to Pharmaceutical Sciences

The strategic placement of bromo and fluoro groups on the benzophenone (B1666685) scaffold makes 2-Bromo-4'-fluorobenzophenone a significant contributor to the field of medicinal chemistry. These halogen atoms can influence the electronic properties and reactivity of the molecule, providing a versatile platform for the synthesis of new therapeutic agents.

Precursor for Active Pharmaceutical Ingredients (APIs) and Drug Leads

This compound is a key starting material or intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and drug lead compounds. innospk.comchemicalbook.comquora.com Its structure is amenable to a range of chemical transformations, including nucleophilic substitution and coupling reactions, which are fundamental in building the complex molecular architectures of modern drugs. innospk.com The presence of the fluorine atom is particularly noteworthy, as the incorporation of fluorine into drug molecules can enhance their metabolic stability and bioavailability. innospk.com

Role in the Synthesis of Benzodiazepine (B76468) Derivatives

This compound plays a role in the synthesis of benzodiazepine derivatives. For instance, a related compound, 2-amino-5-bromo-2'-fluorobenzophenone, is a known precursor in the synthesis of flubromazepam. caymanchem.commedchemexpress.com The general synthetic route to many benzodiazepines involves the reaction of a 2-aminobenzophenone (B122507) derivative. The bromo and fluoro substituents on the this compound can be chemically modified to create the necessary functional groups for the cyclization reactions that form the benzodiazepine ring system. lookchem.comgoogleapis.com

Utility in the Development of Anti-cholesterol Medicines

Research has pointed to the utility of fluorinated benzophenone derivatives in the creation of anti-cholesterol medications. For example, 2-amino-4'-fluorobenzophenone (B132669) is an intermediate in the production of a drug used to combat high cholesterol. google.com Furthermore, a derivative of this compound, specifically 4'-[6-(Allylmethylamino)hexyloxy]-4-bromo-2'-fluorobenzophenone fumarate (B1241708) (Ro 48-8071), has been identified as a potent inhibitor of oxidosqualene cyclase, a key enzyme in the cholesterol biosynthesis pathway. biocrick.com This highlights the potential of this class of compounds in developing new treatments for high cholesterol.

Contribution to the Design and Synthesis of Fluorine-Containing Bioactive Molecules

The incorporation of fluorine into bioactive molecules is a widely used strategy in medicinal chemistry to improve a compound's pharmacological profile. ukzn.ac.za this compound serves as a valuable building block for creating these fluorine-containing molecules. ukzn.ac.za The presence of the fluorine atom can lead to enhanced binding affinity, increased metabolic stability, and improved cell membrane permeability of the final drug product. ukzn.ac.za The synthesis of various fluorinated benzophenones and their subsequent conversion into other bioactive structures like phenylcoumarins has been a subject of research. ukzn.ac.za

Engagement in Agrochemical Development

The utility of this compound extends beyond pharmaceuticals into the realm of agrochemicals. innospk.comquora.com Its chemical reactivity makes it a suitable intermediate for the synthesis of compounds designed to protect crops and enhance agricultural output. innospk.com

Intermediate for the Synthesis of Herbicides and Pesticides

As a versatile chemical intermediate, this compound and its derivatives are employed in the synthesis of various agrochemicals, including herbicides and pesticides. innospk.comquora.com The specific structural features of the resulting molecules, which can be tailored by reacting the bromo and fluoro groups, are crucial for their biological activity against weeds and pests. The broader class of halogenated benzophenones is recognized for its role in producing these essential agricultural products.

Function in Fine Chemical and Specialty Material Production

This compound, a halogenated aromatic ketone, serves as a versatile intermediate in the synthesis of a variety of organic molecules. While specific research on the applications of the 2-bromo isomer is limited in publicly available literature, the broader class of brominated and fluorinated benzophenones is recognized for its utility in producing high-value fine chemicals and advanced materials. The strategic placement of bromine and fluorine atoms on the benzophenone scaffold provides reactive sites for a range of chemical transformations, making these compounds valuable building blocks.

Due to the limited direct data on this compound, this article will draw upon research and applications of closely related isomers, such as 4-Bromo-4'-fluorobenzophenone (B1329429), to illustrate the potential roles of this class of compounds in various industrial applications.

Building Block for Dyes, Pigments, and Optical Materials

Halogenated benzophenones are precursors in the synthesis of certain dyes and pigments. The reactivity of the carbon-bromine bond allows for its substitution, a key step in building larger, more complex chromophoric systems. While direct examples of this compound in dye synthesis are not readily found, its isomer, 4-Bromo-4'-fluorobenzophenone, is utilized as a building block in the production of various dyes, contributing to their final color and material properties. lookchem.com The general synthetic utility of related compounds, like 2-bromo-4-methylpropiophenone, as intermediates for dyestuffs further highlights the potential of this class of molecules. chemicalbook.com

In the realm of optical materials, benzophenone derivatives are of significant interest due to their photophysical properties. vulcanchem.com These properties are tunable based on the substituents on the aromatic rings. Research on related compounds suggests that fluorinated benzophenones can be integral to the development of materials with specific optical characteristics. For instance, benzophenone-based compounds are explored as host materials in Organic Light Emitting Diodes (OLEDs). preprints.org The benzophenone core is noted for its high intersystem crossing efficiency, a desirable trait for developing thermally activated delayed fluorescent (TADF) emitters. preprints.org

The incorporation of halogenated benzophenones into polymer matrices can enhance their optical properties, leading to potential applications in luminescent materials and optical sensors. vulcanchem.com The specific substitution pattern on the benzophenone, including the positions of the bromo and fluoro groups, would be expected to influence the electronic and, consequently, the optical properties of the resulting materials.

Table 1: Potential Applications of Halogenated Benzophenones in Optical Materials

| Application Area | Function of Benzophenone Derivative | Potential Outcome |

|---|---|---|

| Organic Light Emitting Diodes (OLEDs) | Host material or part of an emitter molecule. preprints.org | Enhanced device efficiency and stability. |

| Luminescent Materials | Core structure for building fluorescent or phosphorescent molecules. vulcanchem.com | Materials with tailored emission spectra. |

Components for Advanced Functional Materials

The reactivity of this compound makes it a candidate for incorporation into advanced functional materials, particularly polymers. The bromine atom can serve as a site for polymerization or for grafting onto existing polymer chains. While direct studies on this compound are scarce, its structural analogs are known to be valuable in materials science.

For example, 4-Bromo-4'-fluorobenzophenone is used as a building block for advanced materials with specific optical properties. vulcanchem.com It can act as a photoinitiator in UV-curing systems for adhesives and coatings due to its ability to absorb UV radiation and generate reactive species. vulcanchem.com This photochemical reactivity is a hallmark of the benzophenone structure.

Furthermore, derivatives of brominated and fluorinated benzophenones are employed in the synthesis of high-performance polymers. For instance, 4,4'-difluorobenzophenone (B49673) is a key monomer in the production of polyetheretherketone (PEEK), a high-performance thermoplastic known for its thermal stability and chemical resistance. google.com This underscores the importance of fluorinated benzophenones in the polymer industry. The presence of a bromine atom, as in this compound, offers an additional handle for chemical modification, potentially leading to polymers with tailored properties. Related compounds like 2-bromo-5-fluorobenzylamine (B1271555) are noted for their use in creating functionalized polymers with specific electronic or optical properties.

Table 2: Research Findings on Related Benzophenone Derivatives in Functional Materials

| Compound | Application | Research Finding | Reference |

|---|---|---|---|

| 4-Bromo-4'-fluorobenzophenone | Photoinitiator | Initiates polymerization in UV-curing of adhesives and coatings. | vulcanchem.com |

| 4-Bromo-4'-fluorobenzophenone | Material Science | Building block for materials with specific optical properties for OLEDs and sensors. | vulcanchem.com |

| 4,4'-Difluorobenzophenone | Polymer Synthesis | Monomer for the high-performance polymer PEEK. | google.com |

Future Prospects and Emerging Research Areas for 2 Bromo 4 Fluorobenzophenone

Innovations in Sustainable Synthesis and Green Chemistry Methodologies

The chemical industry is increasingly focused on developing environmentally benign synthesis routes, and the production of benzophenone (B1666685) derivatives is no exception. Green chemistry principles are being applied to reduce waste, avoid hazardous reagents, and lower energy consumption.

Electrochemical Synthesis: An environmentally friendly electrochemical approach has been demonstrated for the synthesis of benzophenone from the oxidation of diphenylmethanol. pku.edu.cn This method uses potassium iodide as an electrolyte in a mixed solvent system, avoiding the need for heavy metal oxidation agents or complex dehydrogenation catalysts. pku.edu.cn Such electrochemical methods present a promising avenue for the cleaner synthesis of halogenated benzophenones like 2-Bromo-4'-fluorobenzophenone.

Photochemical Reactions: Photoreduction of benzophenones using solar energy is another green chemistry approach being explored. hilarispublisher.comresearchgate.net These reactions can utilize safe and renewable resources, such as sunlight as a catalyst and ethanol (B145695) as a solvent and reagent, to produce products like benzopinacol (B1666686). hilarispublisher.comresearchgate.net Adapting such photochemical methods could lead to more sustainable pathways for reactions involving this compound.